molecular formula C7H7NO2S B7901358 1-Thiazol-4-ylcyclopropanecarboxylic acid

1-Thiazol-4-ylcyclopropanecarboxylic acid

Cat. No.: B7901358
M. Wt: 169.20 g/mol
InChI Key: XKOFNUFGDXCOEB-UHFFFAOYSA-N
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Description

1-Thiazol-4-ylcyclopropanecarboxylic acid is a heterocyclic organic compound featuring a thiazole ring attached to a cyclopropane carboxylic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Thiazol-4-ylcyclopropanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thiazole derivatives with cyclopropane carboxylic acid in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of solvents such as methanol or ethanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-Thiazol-4-ylcyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives with altered properties.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylated derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

1-Thiazol-4-ylcyclopropanecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Thiazol-4-ylcyclopropanecarboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

    Thiazole derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share structural similarities.

    Cyclopropane carboxylic acids: Compounds such as cyclopropane-1,1-dicarboxylic acid.

Uniqueness: 1-Thiazol-4-ylcyclopropanecarboxylic acid stands out due to its combined structural features of both thiazole and cyclopropane carboxylic acid, which confer unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

1-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c9-6(10)7(1-2-7)5-3-11-4-8-5/h3-4H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOFNUFGDXCOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CSC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1542332-02-4
Record name 1-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid
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